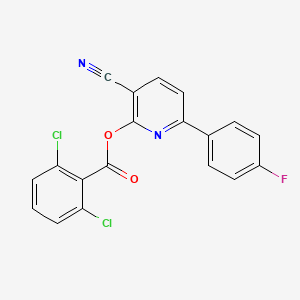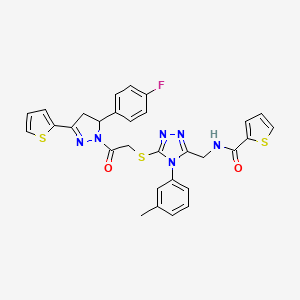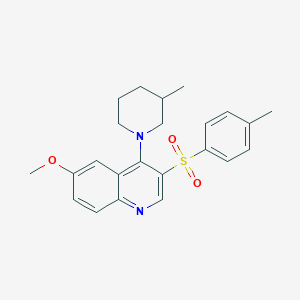![molecular formula C21H28N4O2 B2507691 N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226430-78-9](/img/structure/B2507691.png)
N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic molecule that can be understood by breaking down its structure into functional groups and substituents. While the specific compound is not directly described in the provided papers, we can infer some information based on structurally similar compounds. For instance, the molecule described in the first paper contains an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group, which suggests that the compound may also exhibit planarity in certain regions and potentially form intramolecular hydrogen bonds contributing to its structural stability .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide linkage and the introduction of the pyrimidinyl moiety. The second paper discusses the synthesis of N-(arylpiperazinyl)acetamide derivatives, which indicates that similar synthetic routes could be employed for the target compound, possibly involving the use of piperazine derivatives and subsequent functionalization .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several distinct regions, including the dimethylphenyl and pyrimidinyl groups, which may influence the overall geometry and electronic distribution. The presence of a piperidinyl group suggests potential for conformational flexibility. The structure-affinity relationships discussed in the second paper highlight the importance of specific structural features for receptor affinity, which could be relevant for understanding the biological activity of the compound .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The acetamide moiety could be involved in hydrogen bonding, as seen in the first paper, where an intramolecular hydrogen bond contributes to the planarity of the molecule . Additionally, the presence of a pyrimidinyl group could offer sites for further chemical modifications or interactions with biological targets, as suggested by the binding experiments described in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The planarity and potential intramolecular hydrogen bonding could affect its melting point and solubility. The presence of multiple aromatic rings and a piperidinyl group could influence its lipophilicity, which is important for its potential as a biologically active molecule. The binding affinity for receptors, as discussed in the second paper, would be a key chemical property if the compound is intended for use as a ligand in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Analysis
The chemical structure and synthetic pathways of compounds related to N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide have been extensively studied. For instance, the synthesis and X-ray structure determination of heterocyclic derivatives, including pyrimidinones and oxazinones, offer insights into the compound's potential chemical behaviors and applications in materials science (Banfield et al., 1987; Kinoshita et al., 1989).
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds with similar structures, focusing on their potential as antibacterial and antifungal agents. These studies provide a foundation for further exploration of this compound in antimicrobial applications (Hossan et al., 2012; Aggarwal et al., 2014).
Cognitive Function Enhancement
Explorations into N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) and related compounds demonstrate potential cognitive function enhancement, providing a base for studying the parent compound's effects on learning and memory (Sakurai et al., 1989).
Insecticidal and Antibacterial Potential
Compounds structurally similar to this compound have been synthesized and tested for their insecticidal and antibacterial activities, highlighting their potential use in agricultural and medical fields (Deohate et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-7-9-25(10-8-14)21-22-17(4)12-20(24-21)27-13-19(26)23-18-11-15(2)5-6-16(18)3/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJDMBRIUMBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)
![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)


![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)


![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)